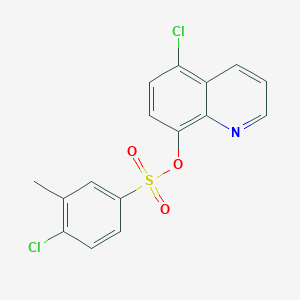

2-(1,3-Dioxoisoindol-2-yl)ethyl 2,5-diethylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-(1,3-Dioxoisoindol-2-yl)ethyl 2,5-diethylbenzenesulfonate often involves multiple steps, including condensation reactions, hydrogenolysis, and hydrolysis. A related synthesis approach involved the hydrogenolysis and hydrolysis of diethyl (3-methyl-5-isoxazolyl)malonate, obtained through the dicarboxylation of dimethyl isoxazole with ethyl cyanoformate in the presence of butyllithium, to synthesize Ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate (KashimaChoji et al., 1973).

Molecular Structure Analysis

Distinguishing tautomers in the crystal structure of similar compounds has been achieved using dispersion-corrected density functional theory (DFT-D) calculations and comparison of calculated and measured 13C solid-state NMR spectra. This method was applied to (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide, revealing an imine tautomer in its crystal structure (Xiaozhou Li et al., 2014).

Chemical Reactions and Properties

Facile condensation with aromatic aldehydes has been observed in the synthesis of related compounds, leading to the formation of pyrazole derivatives with promising antibacterial activities. This highlights the reactivity and potential utility of the 1,3-dioxoisoindolin-2-yl moiety in synthesizing biologically active compounds (Mukesh C. Patel & D. Dhameliya, 2010).

Physical Properties Analysis

The synthesis and structural elucidation of compounds structurally related to 2-(1,3-Dioxoisoindol-2-yl)ethyl 2,5-diethylbenzenesulfonate, such as 2-ammonio-5-chloro-4-methylbenzenesulfonate, reveal the importance of single-crystal X-ray diffraction in confirming zwitterionic tautomeric forms and polymorphism in solid-state chemistry (S. L. Bekö et al., 2012).

Chemical Properties Analysis

A detailed analysis of ethyl 2-cyano-3-{5-[(4-methylbenzenesulfonyl)-hydrazonomethyl]-1H-pyrrol-2-yl}-acrylate (ECMHPA) provided insights into its photoluminescence, multiple interaction, chemical reactivity, and first hyperpolarizability, demonstrating the diverse chemical properties that can be investigated for compounds with complex sulfonate moieties (R. N. Singh et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antioxidant Additives for Lubricating Oils

2-(1,3-Dioxoisoindol-2-yl)ethyl 2,5-diethylbenzenesulfonate has been evaluated as an antioxidant and corrosion inhibitor in gasoline lubricating oil. Compounds including 4-(3-(1,3-dioxoisoindolin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)phenyl 4-methylbenzenesulfonate have shown high antioxidant activity, making them suitable for enhancing the performance and longevity of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).

Crystallographic and Molecular Mechanics Studies

This compound is relevant in crystallographic and molecular mechanics studies. Specifically, sulfonic ester derivatives like 2-(6-iodo-1,3-benzodioxol-5-yl)ethyl 4-nitrobenzenesulfonate and 2-(6-iodo-1,3-benzodioxol-5-yl)ethyl 4-methylbenzenesulfonate have been analyzed to understand their structures and conformations. This aids in the understanding of molecular interactions and stability (Munro, McKenzie, Strydom, & Gravestock, 2003).

Synthesis of Anticancer Agents

2-(1,3-Dioxoisoindol-2-yl)ethyl 2,5-diethylbenzenesulfonate derivatives have been synthesized for potential use in anticancer applications. For example, compounds like 2-((9H-purin-6-ylthio) carbonothioyloxy) ethyl 1, 3-dioxoisoindolin-2 yl carbamodithioate have been created for their potential in treating cancer (Nadhum & Mohammed, 2020).

Antiviral Activity

The structure has been used in synthesizing compounds with antiviral activity, particularly against hepatitis B virus. This involves coupling reactions with bases and subsequent deprotection processes (Abdel-Rahman, Zeid, Barakat, & El‐Sayed, 2009).

Catalysis in Alkylation Reactions

Derivatives of 2-(1,3-dioxane-2-yl)ethyl substituted benzimidazole, which are structurally related to 2-(1,3-Dioxoisoindol-2-yl)ethyl 2,5-diethylbenzenesulfonate, have been utilized in catalysis. These compounds have shown excellent activity in alkylation reactions, highlighting their potential in synthetic chemistry applications (Ulu, Gürbüz, & Özdemir, 2017).

Asymmetric Synthesis of Drug Intermediates

The compound has been employed in the asymmetric synthesis of intermediates for drugs like atorvastatin, a medication used to lower cholesterol. This synthesis involves bioreduction processes using yeast strains (Zhou, Ren, Zhang, Sun, & Wei, 2011).

Antihyperglycemic Evaluation

Isoindoline-1,3-dione analogs of 2-(1,3-Dioxoisoindol-2-yl)ethyl 2,5-diethylbenzenesulfonate have been synthesized and evaluated for their antihyperglycemic activity, providing new leads for antidiabetic drugs (Eissa, 2013).

Wirkmechanismus

Target of Action

The compound’s structure suggests it may interact with various biological targets due to the presence of the isoindole moiety .

Mode of Action

The isoindole moiety in its structure suggests that it may interact with its targets through a variety of chemical behaviors .

Biochemical Pathways

Isoindole derivatives have been shown to exhibit a range of biological activities , suggesting that this compound may also interact with multiple biochemical pathways.

Result of Action

Given the biological potential of indole derivatives , it is plausible that this compound may have similar effects.

Eigenschaften

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl 2,5-diethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c1-3-14-9-10-15(4-2)18(13-14)27(24,25)26-12-11-21-19(22)16-7-5-6-8-17(16)20(21)23/h5-10,13H,3-4,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPMFLKESNYJBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)S(=O)(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B2483309.png)

![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2483312.png)

![(E)-N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2483313.png)

![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/no-structure.png)

![2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole](/img/structure/B2483318.png)

![2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2483323.png)